molecular formula C26H25N5O B273779 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

Katalognummer B273779
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: FEYDJLYIRWSIGJ-ZXVVBBHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as BBT, is a novel compound that has gained considerable attention in the scientific community due to its potential applications in various fields. BBT is a hydrazone derivative of 5,6-diphenyl-1,2,4-triazine-3-amine, which is synthesized by the reaction of 4-butoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine.

Wirkmechanismus

The mechanism of action of 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer and neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. In addition, this compound has been shown to exhibit potent anticancer and antimicrobial activities, making it a potential candidate for drug development. However, there are some limitations to the use of this compound in lab experiments. For example, this compound has low solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Zukünftige Richtungen

There are several future directions for the study of 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis and characterization of novel this compound derivatives may lead to the discovery of more potent and selective compounds.

Synthesemethoden

4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is synthesized by the reaction of 4-butoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or column chromatography. The yield of this compound is typically around 70-80%.

Wissenschaftliche Forschungsanwendungen

4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to possess anticancer, antiviral, and antimicrobial activities. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

Molekularformel

C26H25N5O

Molekulargewicht

423.5 g/mol

IUPAC-Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C26H25N5O/c1-2-3-18-32-23-16-14-20(15-17-23)19-27-30-26-28-24(21-10-6-4-7-11-21)25(29-31-26)22-12-8-5-9-13-22/h4-17,19H,2-3,18H2,1H3,(H,28,30,31)/b27-19+

InChI-Schlüssel

FEYDJLYIRWSIGJ-ZXVVBBHZSA-N

Isomerische SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.